2-(4-Tert-butylpiperidin-1-yl)acetic acid
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Overview
Description
2-(4-Tert-butylpiperidin-1-yl)acetic acid is an organic compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group attached to the piperidine ring provides steric hindrance, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylpiperidin-1-yl)acetic acid typically involves the reaction of tert-butylpiperidine with acetic acid derivatives. One common method is the alkylation of piperidine with tert-butyl bromide, followed by carboxylation using carbon dioxide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Tert-butylpiperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylpiperidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The piperidine ring can interact with various biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound is useful as a rigid linker in PROTAC development and chemical conjugates.
Uniqueness
2-(4-Tert-butylpiperidin-1-yl)acetic acid is unique due to its specific structure, which provides distinct steric and electronic properties. The presence of the tert-butyl group and the piperidine ring makes it a valuable building block in various chemical and biological applications .
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(4-tert-butylpiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9-4-6-12(7-5-9)8-10(13)14/h9H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
OMPYMFGTYLFTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)CC(=O)O |
Origin of Product |
United States |
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